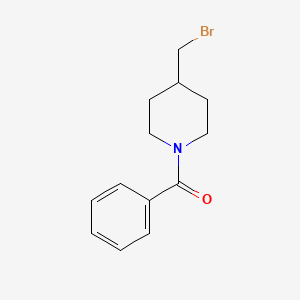

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone

説明

特性

IUPAC Name |

[4-(bromomethyl)piperidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12/h1-5,11H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWPTGQWWYXYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CBr)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248169 | |

| Record name | [4-(Bromomethyl)-1-piperidinyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861021-47-8 | |

| Record name | [4-(Bromomethyl)-1-piperidinyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861021-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Bromomethyl)-1-piperidinyl]phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Key Intermediates

- Piperidin-4-one derivatives serve as precursors for functionalized piperidines. These can be prepared from tetrahydropyridinylidene salts via selective reduction methods, providing a robust route to substituted piperidin-4-ones, which can be further functionalized.

- 4-Bromomethylbenzoyl chloride or related benzoyl derivatives are used for acylation to introduce the phenyl methanone group.

- Halogenating agents such as bromomethyl halides or bromomethylating reagents are employed to introduce the bromomethyl group.

Synthetic Route Example

A representative synthesis involves the following steps:

Detailed Reaction Conditions

Bromomethylation : The bromomethyl group is typically introduced by reacting the piperidine derivative with bromomethyl halides in the presence of a non-nucleophilic base such as potassium tert-butoxide or sodium hydride. The reaction is conducted in solvents like diglyme, tert-butyl methyl ether, or methylene chloride at temperatures ranging from -78°C to room temperature, over 30 minutes to 24 hours.

Acylation : The nitrogen of the piperidine ring is acylated using benzoyl chloride or its derivatives under mild conditions, often in dichloromethane with triethylamine as a base, to yield the phenyl methanone moiety attached to the nitrogen.

Alternative Synthetic Approaches

Suzuki Coupling and Boronate Ester Intermediates

- Recent literature shows the use of boronate ester intermediates and Suzuki coupling reactions for constructing piperidine derivatives with aromatic substituents. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can be coupled with bromobenzene derivatives to introduce the aromatic ketone moiety, followed by deprotection and bromomethylation.

Use of Sulfonyl Chlorides and Secondary Amines

- Although more common for piperazine derivatives, analogous methods involve reacting secondary amines with bromomethylbenzenesulfonyl chlorides to obtain bromomethyl-substituted piperidinyl compounds. These methods involve reflux in acetonitrile with potassium carbonate, followed by purification.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Piperidin-4-one or substituted piperidine derivatives |

| Bromomethylation Agent | Bromomethyl bromide or related halides |

| Base for Bromomethylation | Potassium tert-butoxide, sodium hydride |

| Solvents | Diglyme, tert-butyl methyl ether, methylene chloride |

| Temperature Range | -78°C to room temperature |

| Reaction Time | 30 minutes to 24 hours |

| Acylation Agent | Benzoyl chloride or derivatives |

| Acylation Base | Triethylamine or similar organic base |

| Acylation Solvent | Dichloromethane or other aprotic solvents |

| Purification | Filtration, washing, flash chromatography |

化学反応の分析

Types of Reactions

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Formation of substituted piperidine derivatives.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Drug Development

The benzoylpiperidine fragment is recognized as a privileged structure in the development of various bioactive molecules. This fragment is prevalent in compounds exhibiting therapeutic properties such as anti-cancer, anti-psychotic, and anti-thrombotic activities . The presence of the bromine atom at the para position enhances the compound's reactivity, allowing for further functionalization to optimize pharmacological properties .

1.2 Anticancer Activity

Research has demonstrated that derivatives of (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies indicate that certain benzoylpiperidine derivatives show significant activity against breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM . The ability to modify the compound further enhances its potency and selectivity towards cancerous cells.

Synthetic Applications

2.1 Synthesis of Complex Molecules

The compound serves as a versatile intermediate in synthetic organic chemistry. Its structure allows for various transformations, including oxidation and reduction reactions, enabling the creation of more complex molecular architectures . For example, the bromomethyl group can be substituted with other functional groups to yield derivatives with improved biological activities.

2.2 Functionalization Strategies

Functionalization strategies involving this compound include:

- Oxidation : Converting the bromine into alcohols or carbonyls.

- Nucleophilic Substitution : The bromine can be replaced by amines or thiols to create new derivatives.

These modifications are crucial for tailoring the pharmacological profiles of new drug candidates.

Table: Summary of Key Studies on this compound Derivatives

作用機序

The mechanism of action of (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways, affecting various biological processes .

類似化合物との比較

Comparative Analysis Table

| Parameter | This compound | 4-Chlorobenzophenone | SMM-189 | (4-Bromo-2-thienyl)[4-(2-pyrimidinyl)-piperazinyl]methanone |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 294.19 | 216.67 | 214.22 | 408.25 |

| logP (Predicted) | ~3.5 | ~3.0 | ~2.2 | ~2.8 |

| Reactive Groups | Bromomethyl | Chlorine | Dihydroxy | Bromothiophene |

| Bioactivity | Potential alkylating agent | UV stabilizer | Neuroprotective | Kinase inhibition candidate |

| Synthetic Flexibility | High (Br as leaving group) | Low | Moderate (OH for conjugation) | Moderate (pyrimidine for binding) |

生物活性

(4-Bromomethyl-piperidin-1-yl)-phenyl-methanone, also known by its CAS number 861021-47-8, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves:

- Bromination : The bromination of piperidine derivatives using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

- Coupling Reaction : The brominated piperidine is then coupled with phenylmethanone under controlled conditions to yield the final product.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Studies have shown that compounds related to this compound can inhibit key pathways in cancer cells:

- Na+/K(+)-ATPase Inhibition : This compound has been observed to inhibit Na+/K(+)-ATPase activity, which is crucial for maintaining cellular ion balance and can affect cancer cell proliferation .

- Ras Oncogene Activity : It has also been reported to inhibit Ras oncogene activity, which plays a significant role in tumorigenesis .

Enzyme Inhibition

The compound is noted for its ability to interact with various enzymes:

- Mechanism of Action : The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction may affect cellular pathways involved in growth and survival.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- In Vitro Studies : A study involving a panel of human cancer cell lines demonstrated significant growth inhibitory activity attributed to the compound's ability to target specific molecular pathways .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the piperidine and phenyl groups influence the biological activity, suggesting that the presence of electron-withdrawing groups like bromine enhances antimicrobial properties .

Data Tables

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Bromomethyl-piperidin-1-yl)-phenyl-methanone, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a piperidine intermediate followed by bromomethylation. For example, coupling reactions between bromophenoxy derivatives and piperazine intermediates under controlled conditions (e.g., acetonitrile solvent, potassium carbonate catalyst) are critical . Key intermediates include halogenated aryl ketones and substituted piperidines. Purification often requires column chromatography or crystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bromomethyl and piperidinyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies carbonyl (C=O) and C-Br stretches. X-ray crystallography (as in ) resolves stereochemical ambiguities .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is soluble in organic solvents like dichloromethane and ethanol but insoluble in water. This solubility profile necessitates organic-phase reactions for synthesis and biological assays conducted in DMSO/PBS mixtures. For example, kinetic studies in acetonitrile (ε = 37.5) may enhance reaction rates compared to ethanol .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during bromomethylation?

- Methodological Answer : Optimization involves:

- Temperature : Maintaining 0–5°C during bromomethylation to minimize side reactions.

- Solvent : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst : Employing phase-transfer catalysts like tetrabutylammonium bromide (TBAB) for biphasic reactions .

- Table : Comparative yields under different conditions:

| Solvent | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| DMF | TBAB | 78 | 98.5 |

| Acetone | None | 45 | 89.0 |

| Ethanol | K₂CO₃ | 62 | 95.2 |

| Source: Adapted from and |

Q. What strategies resolve contradictory data in spectral characterization (e.g., unexpected NMR peaks)?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- X-ray crystallography to confirm solid-state structure (e.g., ’s bond angle C3—C4—C5 = 117.0°) .

- Spiking experiments with authentic standards to identify impurities .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity and receptor binding?

- Methodological Answer : Comparative studies of analogs (e.g., replacing bromine with fluorine) reveal:

- Increased lipophilicity (Bromine: logP = 2.8 vs. Fluorine: logP = 2.1) alters membrane permeability.

- Binding affinity : Bromine’s larger van der Waals radius enhances interactions with hydrophobic receptor pockets (e.g., sigma receptors) .

- Table : Bioactivity of analogs:

| Substituent | Target Receptor | IC₅₀ (nM) |

|---|---|---|

| Br | Sigma-1 | 12.3 |

| F | Sigma-1 | 48.7 |

| Cl | Dopamine D₂ | 8.9 |

| Source: and |

Data Contradiction Analysis

Q. How can conflicting results in biological assays (e.g., varying IC₅₀ values) be addressed?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, temperature) or cell line variability. Solutions include:

- Standardized protocols : Fixing ATP concentration at 10 µM in kinase assays.

- Orthogonal assays : Validating results with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Meta-analysis : Pooling data from multiple studies (e.g., ’s 92% yield for dibromophenyl analog vs. 41% for monobromo) to identify trends .

Methodological Resources

- Synthesis Optimization : .

- Structural Characterization : .

- Biological Evaluation : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。